molecular formula C9H11ClFNO B13248708 (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL

Cat. No.: B13248708
M. Wt: 203.64 g/mol
InChI Key: WPERATYSRCSPQN-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group, a chlorinated fluorophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde and ®-3-amino-1-propanol.

    Condensation Reaction: The aldehyde group of 5-chloro-2-fluorobenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: can be compared with other chiral amino alcohols and substituted phenyl compounds.

    Examples: Compounds like (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL and (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-OL.

Uniqueness

    Structural Features: The presence of both chlorine and fluorine atoms in the phenyl ring imparts unique chemical properties.

    Reactivity: The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

WPERATYSRCSPQN-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)N)F

Origin of Product

United States

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